molecular formula C9H8Cl2O B13597977 2-(2,5-Dichlorophenyl)-2-methyloxirane

2-(2,5-Dichlorophenyl)-2-methyloxirane

Katalognummer: B13597977
Molekulargewicht: 203.06 g/mol
InChI-Schlüssel: RENVUEQSJKXOKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dichlorophenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring attached to a 2,5-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-methyloxirane typically involves the reaction of 2,5-dichlorophenylacetic acid with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production rate and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dichlorophenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dichlorophenyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-methyloxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in both synthetic chemistry and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dichlorophenylacetic acid: A precursor in the synthesis of 2-(2,5-Dichlorophenyl)-2-methyloxirane.

    2,5-Dichlorophenol: Another chlorinated derivative with different chemical properties and applications.

Uniqueness

This compound is unique due to its epoxide ring, which imparts distinct reactivity compared to other chlorinated phenyl derivatives. This makes it valuable in specific synthetic and research applications where such reactivity is desired.

Eigenschaften

Molekularformel

C9H8Cl2O

Molekulargewicht

203.06 g/mol

IUPAC-Name

2-(2,5-dichlorophenyl)-2-methyloxirane

InChI

InChI=1S/C9H8Cl2O/c1-9(5-12-9)7-4-6(10)2-3-8(7)11/h2-4H,5H2,1H3

InChI-Schlüssel

RENVUEQSJKXOKR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CO1)C2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.